An In-depth Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride for Researchers and Drug Development Professionals
An authoritative overview of 2-Methoxy-1-ethanesulfonyl Chloride, detailing its chemical properties, synthesis, spectral data, and applications in organic synthesis and pharmaceutical development. This guide provides researchers and scientists with essential technical information and detailed experimental protocols.
Introduction
2-Methoxy-1-ethanesulfonyl chloride, with the CAS Number 51517-01-2, is a reactive sulfonyl chloride compound utilized as a key intermediate in organic synthesis.[1] Its structure, featuring a methoxyethyl group attached to a sulfonyl chloride moiety, imparts specific reactivity and solubility characteristics that make it a valuable reagent, particularly in the construction of sulfonamides and sulfonate esters. The sulfonyl chloride functional group is highly electrophilic, readily reacting with a variety of nucleophiles.[1] This reactivity is harnessed in medicinal chemistry to introduce the 2-methoxyethanesulfonyl group into molecules, which can influence their biological activity, physicochemical properties, and metabolic stability. This guide provides a comprehensive technical overview of 2-Methoxy-1-ethanesulfonyl Chloride for professionals in research and drug development.
Chemical and Physical Properties
2-Methoxy-1-ethanesulfonyl Chloride is typically a colorless to pale yellow liquid.[1] It is soluble in common organic solvents like dichloromethane and ether but is insoluble in water.[1] The presence of the ether linkage in its backbone provides a degree of flexibility and polarity that can be advantageous in certain synthetic applications.
Table 1: Physicochemical Properties of 2-Methoxy-1-ethanesulfonyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 51517-01-2 | [1][2][3][4][5] |
| Molecular Formula | C₃H₇ClO₃S | [1][2][3][4] |
| Molecular Weight | 158.60 g/mol | [2][4] |
| IUPAC Name | 2-methoxyethanesulfonyl chloride | [2] |
| Synonyms | 2-Methoxyethane-1-sulfonyl chloride, 2-Methoxyethanesulfonyl chloride | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | 191.563 °C at 760 mmHg | [4] |
| Density | 1.357 g/cm³ | [4] |
| Refractive Index | 1.449 | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Methoxy-1-ethanesulfonyl Chloride. While a publicly available, fully interpreted set of spectra is not readily accessible, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-Methoxy-1-ethanesulfonyl Chloride
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet for the methoxy (-OCH₃) protons, and two triplets for the two methylene (-CH₂-) groups. The methylene group adjacent to the sulfonyl chloride will be the most downfield. |
| ¹³C NMR | Three distinct signals corresponding to the methoxy carbon, and the two methylene carbons. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. C-O and C-H stretching bands would also be present. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for the presence of chlorine. Fragmentation would likely involve the loss of chlorine and cleavage of the C-S and C-O bonds. |
Synthesis and Reactions
2-Methoxy-1-ethanesulfonyl Chloride is a versatile reagent in organic synthesis, primarily used for the introduction of the 2-methoxyethanesulfonyl group.
General Synthesis Pathway
A common route for the synthesis of sulfonyl chlorides involves the chlorination of the corresponding sulfonic acid or its salt. For 2-Methoxy-1-ethanesulfonyl Chloride, a plausible synthetic pathway starts from 2-methoxyethanol.
Caption: General synthetic pathway for 2-Methoxy-1-ethanesulfonyl Chloride.
Key Reactions
The primary utility of 2-Methoxy-1-ethanesulfonyl Chloride lies in its reactions with nucleophiles, most notably amines and alcohols.
-
Reaction with Amines (Sulfonamide Formation): It reacts readily with primary and secondary amines in the presence of a base to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide range of biologically active compounds.[7]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, it reacts with alcohols to yield sulfonate esters. This transformation is crucial for converting a poor leaving group (a hydroxyl group) into an excellent leaving group (a 2-methoxyethanesulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[8]
Caption: Key reactions of 2-Methoxy-1-ethanesulfonyl Chloride.
Applications in Drug Development
The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[7][9][10] 2-Methoxy-1-ethanesulfonyl Chloride serves as a valuable building block for introducing the 2-methoxyethanesulfonyl moiety into drug candidates, which can modulate their pharmacokinetic and pharmacodynamic properties.
While specific examples of blockbuster drugs synthesized directly from 2-Methoxy-1-ethanesulfonyl Chloride are not prominently featured in publicly available literature, its utility is evident in the broader context of sulfonamide-based drug discovery. For instance, the synthesis of various kinase inhibitors, a significant class of anticancer drugs, often involves the formation of sulfonamide linkages.[11][12][13] Similarly, the development of novel anti-inflammatory and antiviral agents frequently employs the synthesis of diverse sulfonamide derivatives.[7][9][10][14]
Experimental Protocols
The following are representative, detailed protocols for the synthesis of a precursor to 2-Methoxy-1-ethanesulfonyl Chloride and its subsequent reaction to form a sulfonamide.
Protocol 1: Synthesis of Sodium 2-Methoxyethanesulfonate
This protocol describes the synthesis of the sulfonate salt precursor to the target sulfonyl chloride.
Materials:
-
1-Bromo-2-methoxyethane
-
Sodium sulfite
-
Water
-
Chloroform
Procedure:
-
Suspend 1-bromo-2-methoxyethane (1.0 eq) in water.
-
Add sodium sulfite (1.1 eq) to the suspension.
-
Reflux the mixture for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by slurrying in chloroform to yield sodium 2-methoxyethanesulfonate as a white solid.
Protocol 2: Synthesis of 2-Methoxy-1-ethanesulfonyl Chloride (General Procedure)
This protocol outlines the general conversion of the sulfonate salt to the sulfonyl chloride.
Materials:
-
Sodium 2-methoxyethanesulfonate
-
Thionyl chloride or Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
To the sodium 2-methoxyethanesulfonate (1.0 eq), add thionyl chloride (or oxalyl chloride) in excess.
-
Add a catalytic amount of DMF.
-
Stir the mixture at an elevated temperature (e.g., 100 °C) for several hours.
-
Monitor the reaction by appropriate means (e.g., TLC, GC-MS).
-
Upon completion, evaporate the excess chlorinating agent under reduced pressure to obtain crude 2-Methoxy-1-ethanesulfonyl Chloride, which can be purified by distillation.
Protocol 3: Synthesis of 2-Methoxyethanesulfonamide
This protocol details the reaction of 2-Methoxy-1-ethanesulfonyl Chloride with ammonia to form the corresponding sulfonamide.
Materials:
-
2-Methoxy-1-ethanesulfonyl Chloride
-
25% Aqueous ammonia solution
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
To the crude 2-Methoxy-1-ethanesulfonyl Chloride (1.0 eq), add a 25% aqueous ammonia solution.
-
Stir the mixture at room temperature for 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Add chloroform to the residue and filter off any insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 2-methoxyethanesulfonamide.
Workflow for Sulfonamide Synthesis in Drug Discovery
The following diagram illustrates a typical workflow in a drug discovery program where 2-Methoxy-1-ethanesulfonyl Chloride could be employed to generate a library of sulfonamide derivatives for biological screening.
Caption: A generalized workflow for the synthesis and screening of a sulfonamide library.
Conclusion
2-Methoxy-1-ethanesulfonyl Chloride is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly for the preparation of sulfonamides and as a means to activate hydroxyl groups. Its utility in the synthesis of biologically active molecules makes it a relevant tool for researchers and professionals in the field of drug development. The protocols and data presented in this guide provide a solid technical foundation for the handling and application of this versatile reagent.
References
- 1. CAS 51517-01-2: 2-Methoxyethanesulfonyl chloride [cymitquimica.com]
- 2. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 51517-01-2 Cas No. | 2-Methoxy-1-ethanesulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- 4. CAS 51517-01-2 | 2-Methoxy-1-ethanesulfonyl chloride - Synblock [synblock.com]
- 5. 2-Methoxy-1-ethanesulfonyl Chloride | 51517-01-2 [chemicalbook.com]
- 6. 2-methoxyethane-1-sulfonyl chloride 97% | CAS: 51517-01-2 | AChemBlock [achemblock.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
